molecular formula C4H4BrNS B1321397 3-Bromothiophen-2-amine CAS No. 774492-91-0

3-Bromothiophen-2-amine

Cat. No. B1321397
M. Wt: 178.05 g/mol
InChI Key: BCNQVNWZDWLQLH-UHFFFAOYSA-N
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Description

3-Bromothiophene is a significant organic intermediate recognized for its role in the synthesis of various thiophene derivatives and polymers. It serves as a building block in organic synthesis, particularly in the construction of thiophene polymers, which have numerous applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of 3-Bromothiophene and its derivatives has been achieved through various methods. One approach involves the one-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2, which performs dual functions to yield 3,4-diaryl-2,5-dibromothiophenes with high efficiency . Another method includes the bromination of thiophene to produce 2,3,5-tribromothiophene, followed by a reduction process using Zinc in acetic acid, with an overall yield of 72.6% . Additionally, the synthesis of 3-bromotetronamides from 3,4-dibromofuran-2(5H)-one with primary and secondary amines has been reported, with aromatic amines showing better tolerance .

Molecular Structure Analysis

The molecular structure of 3-Bromothiophene derivatives has been elucidated through various techniques, including X-ray crystallography. For instance, the X-ray structures of five 3-bromotetronamide derivatives were described, providing insight into the molecular conformation and electronic properties of these compounds .

Chemical Reactions Analysis

3-Bromothiophene undergoes a range of chemical reactions that expand its utility in organic synthesis. It can be coupled with terminal alkynes under Sonogashira conditions, followed by intramolecular C–N bond-forming reactions to yield novel thienopyridones . Additionally, it can be electrochemically coupled with alkyl and alkenyl halides in the presence of nickel catalysts . The reactivity of 3-Bromothiophene also extends to its use in the synthesis of 3-substituted 2,5-dibromothiophenes, which can be further transformed into thienylzinc species using electrochemical methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromothiophene derivatives are influenced by the presence of the bromine atom and the thiophene ring. These properties are crucial for their reactivity and application in various chemical reactions. For example, the halogen migration and amination reactions of halogenated thiophenes with potassium amide in liquid ammonia demonstrate the influence of the bromine substituent on the reactivity of the thiophene ring . The properties of these compounds are tailored to facilitate their use in the synthesis of complex molecules with potential biological activity .

Scientific Research Applications

1. Palladium-Catalyzed Imine Hydrolysis

  • Summary of Application : 3-Bromothiophen-2-amine is used in the synthesis of Schiff base (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. This Schiff base is then used in Suzuki coupling reactions with aryl/het-aryl boronic acids, leading to the hydrolysis of the imine linkages .
  • Methods of Application : 4-methylpyridin-2-amine was reacted with 3-bromothiophene-2-carbaldehyde and the Schiff base was obtained in a 79% yield .
  • Results or Outcomes : The hydrolysis of the imine linkages yielded products in good to moderate yields. Density functional theory (DFT) calculations provided insight into the transition metal-catalyzed hydrolysis of imines .

2. Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives

  • Summary of Application : 3-Bromothiophen-2-amine is used in the synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions .
  • Methods of Application : Reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the existence of glacial acetic acid, provided (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in excellent yield (94%) .
  • Results or Outcomes : Suzuki coupling of the product with different boronic acids led to the synthesis of the monosubstituted and bisubstituted products in moderate yields .

3. Synthesis of Imine Derivatives

  • Summary of Application : 3-Bromothiophen-2-amine is used in the synthesis of a variety of imine derivatives via Suzuki cross coupling .
  • Methods of Application : N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine is reacted with various arylboronic acids in moderate to good yields (58–72%) .
  • Results or Outcomes : A wide range of electron donating and withdrawing functional groups were well tolerated in reaction conditions .

4. Nanomaterial Synthesis

  • Summary of Application : 3-Bromothiophen-2-amine is used in the synthesis of nanomaterials. These nanomaterials have a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm .
  • Methods of Application : The synthesis methods vary depending on the type of nanomaterial being produced. The properties of these nanomaterials can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
  • Results or Outcomes : Nanomaterials can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .

5. Synthesis of Thiophene Derivatives

  • Summary of Application : 3-Bromothiophen-2-amine is used in the synthesis of thiophene derivatives. These derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Methods of Application : Various synthesis methods are used, including heterocyclization of various substrates .
  • Results or Outcomes : The synthesis of thiophene derivatives has led to the production of a variety of biologically active compounds .

6. Therapeutic Applications

  • Summary of Application : 3-Bromothiophen-2-amine and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
  • Methods of Application : These compounds are used to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules .
  • Results or Outcomes : The therapeutic importance of synthetic thiophene has been recognized in the development of new drugs .

7. Synthesis of Dynamic Hydrogels

  • Summary of Application : 3-Bromothiophen-2-amine can be used in the synthesis of dynamic hydrogels, which have shown potential in antibacterial and antiviral treatments .
  • Methods of Application : The design and practical implementations of dynamic hydrogels involve the choice of dynamic chemical bonds, which affect their stimulus responsiveness, self-healing capabilities, and mechanical properties .
  • Results or Outcomes : Dynamic hydrogels have shown promise in achieving sustained and controlled drug release, and some designs have inherent anti-infective properties .

8. Synthesis of Chitosan Derivatives

  • Summary of Application : 3-Bromothiophen-2-amine can be used in the synthesis of chitosan derivatives, which have diverse applications in the antibacterial, anticancer, wound healing, and tissue engineering fields .
  • Methods of Application : The synthesis methods vary depending on the type of chitosan derivative being produced .
  • Results or Outcomes : Chitosan derivatives have shown a variety of properties and applications, and have been used in industrial chemistry and material science .

9. Synthesis of Advanced High-Performance Hybrid Polymers

  • Summary of Application : 3-Bromothiophen-2-amine can be used in the synthesis of advanced high-performance hybrid polymers .
  • Methods of Application : The synthesis methods vary depending on the type of hybrid polymer being produced .
  • Results or Outcomes : Hybrid polymers have shown outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .

properties

IUPAC Name

3-bromothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c5-3-1-2-7-4(3)6/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNQVNWZDWLQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617112
Record name 3-Bromothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromothiophen-2-amine

CAS RN

774492-91-0
Record name 3-Bromothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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